molecular formula C8H9NO5S B13178480 4-Methoxy-2-sulfamoylbenzoic acid

4-Methoxy-2-sulfamoylbenzoic acid

Katalognummer: B13178480
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: FLWIQFGGXTYDQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-sulfamoylbenzoic acid is an organic compound with the molecular formula C8H9NO5S It is a derivative of benzoic acid, featuring a methoxy group at the 4-position and a sulfamoyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-sulfamoylbenzoic acid can be achieved through several methods. One common approach involves the sulfonation of 4-methoxybenzoic acid followed by the introduction of the sulfamoyl group. The reaction typically involves the use of chlorosulfonic acid and ammonia under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-sulfamoylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The methoxy and sulfamoyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: It can form condensation products with various amines and alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Ammonia, amines, and alcohols are typical nucleophiles for substitution and condensation reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids, sulfonamides, and ester derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-2-sulfamoylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-2-sulfamoylbenzoic acid
  • 2-Methoxy-5-sulfamoylbenzoic acid
  • 4-Carboxybenzenesulfonamide

Uniqueness

4-Methoxy-2-sulfamoylbenzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the sulfamoyl group provides potential sites for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C8H9NO5S

Molekulargewicht

231.23 g/mol

IUPAC-Name

4-methoxy-2-sulfamoylbenzoic acid

InChI

InChI=1S/C8H9NO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)

InChI-Schlüssel

FLWIQFGGXTYDQQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.